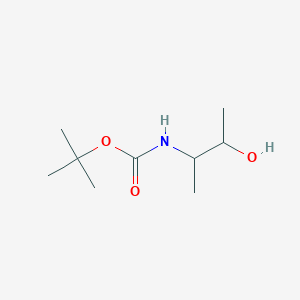

3-(Boc-氨基)-2-丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Boc-amino)-2-butanol” is a compound that contains a Boc-protected amino group . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It is particularly common in the synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines, such as “3-(Boc-amino)-2-butanol”, often involves the use of BOC anhydride . This process has been studied over various catalytic and solvent systems . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of “3-(Boc-amino)-2-butanol” can be determined using various spectroscopic techniques, including 1H and 13C NMR, and IR spectroscopy . The structure can also be analyzed using the JSME Molecular Editor .

Chemical Reactions Analysis

The Boc group in “3-(Boc-amino)-2-butanol” can be cleaved by mild acidolysis . This makes it a useful protecting group in the synthesis of complex molecules, as it allows for selective deprotection .

科学研究应用

1. 在核磁共振(NMR)光谱中的应用

- 应用:3-(Boc-氨基)-2-丁醇衍生物在核磁共振(NMR)光谱中被使用。与Boc-氨基酸相关的全氟叔丁基4-羟基脯氨酸的合成展示了它们在敏感的19F NMR研究中的应用。这些衍生物在肽链中显示出不同的构象偏好,增强了在NMR光谱中的检测能力(Tressler & Zondlo, 2014)。

2. 溶解度研究

- 应用:Boc-氨基酸在各种溶剂中的溶解度是一个关键的研究领域。例如,测量了Boc-(R)-3-氨基-4-(2,4,5-三氟苯基)丁酸在不同溶剂中的溶解度,有助于理解这些化合物的物理和化学性质(Fan et al., 2016)。

3. 生物燃料生产

- 应用:Boc-氨基醇在生物燃料研究中具有相关性。例如,通过代谢途径可能利用Boc-氨基醇的微生物工程生产戊醇异构体,如2-甲基-1-丁醇和3-甲基-1-丁醇(Cann & Liao, 2009)。

4. 有机合成中的催化作用

- 应用:Boc-氨基醇在有机合成中作为催化剂。它们用于胺基的N-叔丁氧羰化反应,这是药物化学和探针开发中的重要反应。这个过程高效且环保,突显了Boc-氨基醇在可持续化学实践中的作用(Heydari et al., 2007)。

5. 氨基醇盐的结构研究

- 应用:在氨基醇盐的研究中,Boc-氨基醇的衍生物被用于理解氢键和多形性。这些研究有助于了解分子相互作用和晶体学(Podjed & Modec, 2022)。

6. 生物活性化合物的合成

- 应用:合成手性的3-氨基-3-芳基-2-氧吲哚,这在药物化学中很重要,通常涉及Boc保护的氨基酸。这些化合物用于制备生物活性分子和药物(Marques & Burke, 2016)。

7. 酶催化合成

- 应用:在生物催化中,Boc-氨基醇是特定化合物酶催化合成中的中间体。例如,(R)-3-氨基-1-丁醇的生物合成,这是HIV/AIDS治疗中的关键中间体,展示了Boc-氨基醇在产生手性胺类化合物中的重要性(Tang et al., 2019)。

作用机制

Target of Action

3-(Boc-amino)-2-butanol is a compound that primarily targets amino functions . The Boc (tert-butyl carbamate) group is a protective group used in the synthesis of multifunctional targets, particularly those involving amino functions . Primary amines are unique because they can accommodate two such groups .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . The Boc group can be cleaved by mild acidolysis , which is a significant aspect of its interaction with its targets.

Biochemical Pathways

The primary biochemical pathway affected by 3-(Boc-amino)-2-butanol is the synthesis of multifunctional targets involving amino functions . The Boc group plays a pivotal role in this process, providing protection for the amino functions during synthesis . The facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen is a key feature of this pathway .

Pharmacokinetics

The boc group’s stability under various conditions suggests that it may have a significant impact on the compound’s bioavailability .

Result of Action

The primary result of the action of 3-(Boc-amino)-2-butanol is the successful synthesis of multifunctional targets involving amino functions . The compound enables the protection of these functions during synthesis, thereby facilitating the creation of complex molecular structures .

Action Environment

The action of 3-(Boc-amino)-2-butanol can be influenced by various environmental factors. For instance, the Boc group is stable under conditions where other groups, such as benzyl carbamates, would be deprotected . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH and temperature of its environment .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-(3-hydroxybutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYWVAGOJXWXIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-2-butanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)

![(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2412865.png)

![methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2412880.png)

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)